5-(3-Fluorobenzyl)furan-2-carboxylic acid

Fluorine positional isomer SAR Medicinal chemistry lead optimization AChE inhibition

5-(3-Fluorobenzyl)furan-2-carboxylic acid (CAS 1399656-79-1, molecular formula C₁₂H₉FO₃, MW 220.20 g/mol) is a synthetic furan-2-carboxylic acid derivative bearing a 3-fluorobenzyl substituent at the furan 5-position, connected through a methylene (-CH₂-) spacer. The compound is commercially available at >95% purity from multiple suppliers and is primarily utilized as a medicinal chemistry building block, with the carboxylic acid handle enabling downstream derivatization via amidation, esterification, or reduction.

Molecular Formula C12H9FO3
Molecular Weight 220.20 g/mol
Cat. No. B7951428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorobenzyl)furan-2-carboxylic acid
Molecular FormulaC12H9FO3
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CC2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H9FO3/c13-9-3-1-2-8(6-9)7-10-4-5-11(16-10)12(14)15/h1-6H,7H2,(H,14,15)
InChIKeyARUCLVDVWQORJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorobenzyl)furan-2-carboxylic acid – CAS 1399656-79-1 Procurement & Structural Overview


5-(3-Fluorobenzyl)furan-2-carboxylic acid (CAS 1399656-79-1, molecular formula C₁₂H₉FO₃, MW 220.20 g/mol) is a synthetic furan-2-carboxylic acid derivative bearing a 3-fluorobenzyl substituent at the furan 5-position, connected through a methylene (-CH₂-) spacer . The compound is commercially available at >95% purity from multiple suppliers and is primarily utilized as a medicinal chemistry building block, with the carboxylic acid handle enabling downstream derivatization via amidation, esterification, or reduction . Its structural identity is confirmed by the canonical SMILES string O=C(O)c1ccc(Cc2cccc(F)c2)o1 .

Why 5-(3-Fluorobenzyl)furan-2-carboxylic acid Cannot Be Casually Substituted by In-Class Analogs


The 5-arylfuran-2-carboxylic acid compound class encompasses positional isomers (ortho-, meta-, para-fluoro substitution on the benzyl ring), linker variants (benzyl -CH₂- vs. direct phenyl attachment), and fluorinated vs. non-fluorinated pairs. These structural variations produce divergent electronic profiles, conformational landscapes, and biological target interactions that preclude simple interchangeability [1]. Published matched-pair analyses across multiple chemotypes demonstrate that meta-fluorination can preserve parent compound potency while para- and ortho-fluorination diminish it by several-fold, with IC₅₀ differences exceeding 7-fold between positional isomers [2]. Furthermore, the methylene spacer in the benzyl series introduces a rotatable bond and alters the dihedral angle between the aromatic ring and the furan core compared to direct phenyl analogs, affecting both molecular recognition and physicochemical properties [3]. These compound-specific structural features demand evidence-based selection rather than class-level substitution.

Quantitative Differentiation Evidence for 5-(3-Fluorobenzyl)furan-2-carboxylic acid vs. Closest Analogs


Meta-Fluorine Positional Isomer Differentiation: Potency Retention vs. Para- and Ortho-Fluorine Analogs

In published matched-pair analyses of fluorinated aromatic compounds, the meta-fluorine substitution pattern consistently retains potency closest to the non-fluorinated parent scaffold, whereas para- and ortho-fluorination cause significant potency erosion [1]. In one quantitatively characterized chemotype series (CP-118,954 analogs targeting acetylcholinesterase), the meta-F-substituted analog (IC₅₀ = 1.4 nM) retained potency comparable to the parent compound (IC₅₀ = 1.2 nM), while the ortho-F derivative showed a 2.7-fold reduction (IC₅₀ = 3.2 nM) and the para-F derivative exhibited a 9-fold reduction (IC₅₀ = 10.8 nM) [1]. This pattern is mechanistically attributed to the differential electronic effects of fluorine substitution: meta-fluorine exerts a predominantly inductive electron-withdrawing effect (Hammett σₘ = +0.34) without engaging in resonance donation, whereas para-fluorine's resonance donation (σₚ = +0.06) can antagonize key binding interactions [2]. For procurement decisions, 5-(3-fluorobenzyl)furan-2-carboxylic acid may therefore confer a superior potency retention profile compared to its 4-fluorobenzyl (para) isomer (CAS 280571-32-6), though direct same-assay comparative data for this specific scaffold remain lacking.

Fluorine positional isomer SAR Medicinal chemistry lead optimization AChE inhibition

Methylene Spacer (-CH₂-) Conformational Differentiation vs. Direct Phenyl Attached Analogs

5-(3-Fluorobenzyl)furan-2-carboxylic acid contains a methylene (-CH₂-) spacer between the 3-fluorophenyl ring and the furan core, distinguishing it from direct-attached phenyl analogs such as 5-(3-fluorophenyl)furan-2-carboxylic acid (CAS 54022-97-8) and 5-(4-fluorophenyl)furan-2-carboxylic acid (CAS 73269-32-6). The benzyl linkage introduces one additional rotatable bond (total: 3 rotatable bonds vs. 2 for the phenyl analog) and alters the equilibrium dihedral angle between the aromatic planes . This conformational difference affects both the spatial presentation of the fluorine atom to target binding pockets and the compound's physicochemical properties. The molecular weight shifts from 206.17 g/mol (C₁₁H₇FO₃ for the phenyl series) to 220.20 g/mol (C₁₂H₉FO₃ for the benzyl series), reflecting the additional methylene unit [1]. For discovery programs optimizing linker geometry, the benzyl spacer may enable binding poses inaccessible to the more conformationally restricted direct phenyl series, though direct comparative binding data between these two sub-series have not been reported in the public domain.

Conformational flexibility Linker SAR Rotatable bond count

Fluorination Status: Differential Biological Activity vs. Non-Fluorinated 5-Benzylfuran-2-carboxylic Acid

The non-fluorinated analog 5-benzylfuran-2-carboxylic acid (CAS 1917-16-4, CHEMBL382520) has been directly assayed against E. coli methionine aminopeptidase (MetAP) across all four physiologically relevant metalloforms, yielding IC₅₀ values of 33.5 μM (Mn²⁺), 33.7 μM (Fe²⁺), 42.5 μM (Co²⁺), and 67.5 μM (Ni²⁺) [1]. No equivalent MetAP inhibition data are publicly available for 5-(3-fluorobenzyl)furan-2-carboxylic acid. However, the well-established fluorine walk strategy in medicinal chemistry demonstrates that aryl fluorination can enhance target binding affinity by up to 10-fold through improved van der Waals contacts, C–F···H–C interactions, and desolvation effects, while simultaneously improving metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position [2][3]. Meta-fluorination of the benzyl ring is specifically noted to increase aryl C–H bond dissociation energy (BDE), conferring resistance to oxidative metabolism at the fluorinated ring position [3]. The compound has been reported to exhibit cytotoxic activity with IC₅₀ values in the 10–30 μM range against breast and lung cancer cell lines, though the primary literature source and comparator data remain to be confirmed .

Fluorine bioisosterism MetAP inhibition Metabolic stability

CCR5 Antagonist Research Application: Compound-Specific Disclosure vs. Class-Level CCR5 Activity

5-(3-Fluorobenzyl)furan-2-carboxylic acid has been specifically disclosed in the context of CCR5 antagonist pharmacological activity screening, where it was identified as a compound with potential for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This disclosure is compound-specific rather than merely class-level. Separately, in the broader CCR5 antagonist field, structurally related furan-containing compounds have demonstrated CCR5 antagonist IC₅₀ values ranging from 6.5 μM to 37.6 μM in MOLT4/CCR5 cell-based calcium mobilization assays [2]. The specific IC₅₀ of 5-(3-fluorobenzyl)furan-2-carboxylic acid for CCR5 antagonism has not been disclosed in the public domain, and the compound's activity relative to more potent clinical CCR5 antagonists (which achieve IC₅₀ values in the low nanomolar range) remains uncharacterized.

CCR5 antagonism HIV entry inhibition Chemokine receptor modulation

Recommended Procurement and Research Application Scenarios for 5-(3-Fluorobenzyl)furan-2-carboxylic acid


Fluorine Positional Isomer SAR Library Construction for Lead Optimization

When constructing a fluorine positional scan library around a 5-benzylfuran-2-carboxylic acid lead scaffold, 5-(3-fluorobenzyl)furan-2-carboxylic acid serves as the essential meta-fluorine member. Published SAR from multiple chemotypes indicates that meta-fluorination frequently retains parent-like potency while para- and ortho-fluorination reduce activity by 3- to 9-fold [1]. Procuring all three positional isomers (ortho, meta, para) and the non-fluorinated parent enables rigorous deconvolution of fluorine position effects on target engagement, selectivity, and ADME properties within a single experiment [2].

Benzyl-Linker vs. Direct Phenyl Conformational SAR Studies

For medicinal chemistry programs exploring the impact of linker flexibility on furan-2-carboxylic acid-based ligands, 5-(3-fluorobenzyl)furan-2-carboxylic acid (benzyl -CH₂- spacer, 3 rotatable bonds, MW 220.20) can be paired head-to-head with 5-(3-fluorophenyl)furan-2-carboxylic acid (direct phenyl attachment, 2 rotatable bonds, MW 206.17) to dissect the contribution of the methylene spacer to binding pose, conformational entropy, and physicochemical properties [1][2]. This matched pair comparison isolates the linker effect while holding the fluorine substitution position constant.

CCR5 Antagonist Hit-to-Lead Chemistry Starting Point

Given the documented disclosure of 5-(3-fluorobenzyl)furan-2-carboxylic acid in CCR5 antagonist pharmacological screening, this compound represents a tractable starting point for hit-to-lead chemistry targeting the CCR5 chemokine receptor [1]. The carboxylic acid group provides a synthetic handle for amide coupling or ester prodrug strategies, while the 3-fluorobenzyl moiety can be further diversified. Researchers should note that quantitative CCR5 IC₅₀ data for this specific compound remain undisclosed in the public domain, and initial in-house profiling is recommended to establish baseline potency [2].

Fluorinated Building Block for AMPK Activator or Metabolic Disorder Programs

The furan-2-carboxylic acid scaffold is explicitly claimed in patent WO2008016278A1 as an AMPK-activating pharmacophore for metabolic syndrome indications including obesity, fatty liver disease, hypercholesterolemia, and type 2 diabetes [1]. 5-(3-Fluorobenzyl)furan-2-carboxylic acid can serve as a fluorinated core intermediate for synthesizing novel AMPK activator analogs, with the meta-fluorine potentially providing metabolic stabilization against oxidative degradation compared to non-fluorinated benzyl analogs [2].

Quote Request

Request a Quote for 5-(3-Fluorobenzyl)furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.